(6-Chloro-2-methylpyridin-3-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACZTBWBMQLFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Chloro 2 Methylpyridin 3 Yl Methanamine
Precursor Identification and Design for Targeted Synthesis
The successful synthesis of (6-Chloro-2-methylpyridin-3-YL)methanamine relies heavily on the appropriate choice of starting materials. Key precursors include chloromethylated pyridines and pyridyl carboxaldehydes, which provide the necessary carbon framework and functional groups for elaboration into the final product.
Utilizing Chloromethylated Pyridine (B92270) Precursors
Chloromethylated pyridines serve as valuable electrophilic precursors in the synthesis of pyridine derivatives. The chloromethyl group is a reactive handle that allows for the introduction of various nucleophiles, including amines, to form the desired aminomethylpyridine structure.
A common precursor for the synthesis of related compounds is 2-chloro-5-chloromethylpyridine. google.com This compound can be synthesized from 3-methylpyridine through a one-step chlorination reaction using a supported palladium chloride catalyst. patsnap.com The reaction involves mixing vaporized 3-methylpyridine with chlorine gas and passing it through a tubular reactor containing the catalyst. patsnap.com This method is reported to increase the reaction speed and improve the selectivity for the target product. patsnap.com
Another approach to obtaining chloromethylpyridines involves the reaction of pyridine N-oxides with chlorinating agents. For instance, 2-picoline-N-oxide can be converted to 2-chloromethylpyridine using phosphoryl chloride in the presence of triethylamine (B128534). researchgate.net Other reagents like diethylchlorophosphate, ethyl chloroformate, and chloroacetyl chloride can also effect this transformation, albeit in moderate yields. researchgate.net
The reactivity of the chloromethyl group allows for subsequent nucleophilic substitution reactions. For example, the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine has been achieved by reacting 2-chloro-5-chloromethylpyridine with monomethyl amine gas in toluene at low temperatures. google.com This highlights the utility of chloromethylated pyridines in constructing the aminomethyl moiety.
Approaches from Pyridyl Carboxaldehydes
Pyridyl carboxaldehydes are versatile intermediates that can be transformed into the target aminomethylpyridine through reductive amination. This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.
Pyridine-2-carboxaldehyde and its derivatives are common starting points for such syntheses. ukzn.ac.zanih.gov For instance, Schiff bases derived from 2-pyridine carboxaldehyde and various anilines are readily prepared and can be further modified. ukzn.ac.za The synthesis of di(2-picolyl)amine, a related structure, involves the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an imine, which is subsequently reduced. polimi.it
The synthesis of various aminomethylpyridines often starts with the corresponding pyridine carboxaldehydes. For example, 4-Pyridinecarboxaldehyde is a key precursor used in the synthesis of various pyridine-containing compounds. lookchem.com The aldehyde group can be converted to an aminomethyl group through established synthetic protocols.
Direct Synthetic Routes to this compound
Direct synthetic routes to functionalized pyridine derivatives like this compound can be categorized into multi-step approaches and more efficient one-pot strategies. These methods aim to construct the substituted pyridine ring system with the desired functionalities in a controlled manner.
Multi-step Synthesis Approaches for Pyridine Derivatives
Multi-step syntheses are common for preparing complex pyridine derivatives, allowing for the sequential introduction and modification of functional groups. nih.gov These routes often involve the construction of the pyridine ring followed by functionalization.
A general strategy for synthesizing substituted pyridines involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source, known as the Hantzsch pyridine synthesis. conicet.gov.ar While this method typically yields dihydropyridines, modifications can lead to the formation of functionalized pyridines. conicet.gov.ar
Another multi-step approach involves the synthesis of a quinoline derivative, which shares a similar heterocyclic core. For example, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline in three steps: cyclization, nitration, and chlorination. atlantis-press.comresearchgate.net This demonstrates a typical sequence of reactions to build a functionalized heterocyclic system.
The synthesis of many pharmaceutical compounds containing six-membered heterocyclic rings, including pyridines, often relies on multi-step synthetic routes. beilstein-journals.orgbeilstein-journals.org These routes provide the flexibility to introduce various substituents and build molecular complexity.
One-pot Synthetic Strategies
One-pot syntheses offer a more efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, which can save time and resources. organic-chemistry.org
One-pot multicomponent reactions are particularly useful for the synthesis of highly functionalized pyridines. nih.gov These reactions can bring together three or more components in a single step to generate complex products. For example, a one-step, convergent method for synthesizing pyridine derivatives from N-vinyl and N-aryl amides has been developed. organic-chemistry.org This method involves the activation of the amide with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. organic-chemistry.org
Microwave-assisted one-pot pseudo four-component synthesis of 2,4,6-trisubstituted pyridines using γ-MnO2 nanoparticles has also been reported, showcasing the use of modern techniques to facilitate efficient pyridine synthesis. dntb.gov.ua
Functional Group Interconversion Methodologies
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk These transformations are crucial for the final steps in the synthesis of this compound, particularly for introducing the aminomethyl group.
A key FGI in this context is the reduction of a nitrile or an amide to an amine. The catalytic reduction of a cyanopyridine having a chlorine atom at the α-position can produce the corresponding aminomethylpyridine. google.com For example, 2-chloro-5-cyanopyridine can be catalytically reduced using a Raney nickel catalyst in the presence of ammonia and water to yield 2-chloro-5-aminomethylpyridine. google.com
The reduction of amides to amines is another reliable FGI. scribd.com This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). ic.ac.ukscribd.com This method is often preferred over amine alkylation, which can be difficult to control and may lead to over-alkylation. ic.ac.uk
Other FGIs relevant to pyridine synthesis include the conversion of hydroxyl groups to halides. For instance, a hydroxymethyl group on a pyridine ring can be converted to a chloromethyl group using reagents like thionyl chloride or cyanuric chloride. semanticscholar.org This transformation is important for creating reactive intermediates for subsequent nucleophilic substitution reactions.
Below is a table summarizing the synthetic methodologies discussed:
| Methodology | Description | Key Reagents/Conditions | Reference |
| From Chloromethylated Pyridines | Nucleophilic substitution on a chloromethyl group to introduce the amine functionality. | 2-chloro-5-chloromethylpyridine, monomethyl amine gas, toluene, low temperature. | google.com |
| From Pyridyl Carboxaldehydes | Reductive amination of the aldehyde group to form the aminomethyl group. | Pyridine-2-carboxaldehyde, aniline, reduction step. | ukzn.ac.za |
| Multi-step Synthesis | Sequential construction and functionalization of the pyridine ring. | Hantzsch pyridine synthesis (β-dicarbonyl, aldehyde, ammonia), subsequent functionalization. | conicet.gov.ar |
| One-pot Synthesis | Combination of multiple reaction steps in a single vessel for efficiency. | N-vinyl/N-aryl amides, trifluoromethanesulfonic anhydride, 2-chloropyridine, π-nucleophile. | organic-chemistry.org |
| Functional Group Interconversion | Conversion of one functional group to another, such as nitrile or amide reduction to an amine. | 2-chloro-5-cyanopyridine, Raney nickel, ammonia, water. | google.com |
Amination Reactions at the Pyridine Moiety
The introduction of the aminomethyl group at the C3 position of the pyridine ring is a critical step in the synthesis of this compound. This is primarily achieved through two main routes: the reductive amination of a corresponding aldehyde or the chemical reduction of a nitrile precursor.
Reductive Amination Processes
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming C-N bonds. nih.gov This process converts a carbonyl group, such as an aldehyde or ketone, into an amine through an intermediate imine. wikipedia.org The reaction involves the initial condensation of the carbonyl compound (6-chloro-2-methylpyridine-3-carbaldehyde) with an amine source, typically ammonia for the synthesis of a primary amine, to form an imine. This imine is then reduced in situ to the desired aminomethyl group.
The reaction is typically performed as a one-pot synthesis under neutral or weakly acidic conditions which favor imine formation. wikipedia.org A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for the iminium ion over the carbonyl group, but poses toxicity risks. acsgcipr.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent that is less toxic than NaBH₃CN, but has low solubility in many organic solvents and is not compatible with protic solvents that aid imine formation. acsgcipr.org |
| Catalytic Hydrogenation | Considered an ideal "green chemistry" approach, using H₂ gas over a supported metal catalyst (e.g., Palladium, Platinum, Nickel). wikipedia.orgacsgcipr.org It is highly atom-economical. |
| Amine-Borane Complexes (e.g., 2-Picoline Borane) | Stable and can be used in protic solvents necessary for iminium formation, offering a safer alternative to other borohydrides. acsgcipr.org |
Recent advancements have explored visible light-mediated photoredox catalysis for direct reductive amination, offering an operationally simple and highly selective method under mild conditions. nih.gov
Conversion from Nitrile or Other Nitrogenous Precursors
An alternative and common route to the aminomethyl group is through the reduction of a nitrile (cyano) group. The synthesis of this compound can therefore proceed from the precursor 6-chloro-2-methylpyridine-3-carbonitrile. The C≡N triple bond of the nitrile is reduced to a CH₂-NH₂ group.
This transformation can be accomplished using several powerful reducing agents:
Lithium Aluminum Hydride (LiAlH₄): A highly reactive hydride reagent that effectively reduces nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for this reduction include Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). This approach is often preferred in industrial settings due to its efficiency and more favorable environmental profile compared to metal hydrides.
A related strategy involves the synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, showcasing the construction of the pyridine ring with a nitrogenous group already incorporated. googleapis.com
Methylation Strategies for Pyridine Ring Synthesis
The introduction of the methyl group at the C2 position of the pyridine ring can be achieved through two primary strategies: building the pyridine ring from a precursor that already contains the required methyl group, or by adding the methyl group to a pre-formed pyridine scaffold.
A modern and highly effective method for the latter approach is the use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully employed to achieve the methylation of a chloro-substituted pyridine ring. researchgate.net In a reported synthesis of 6-chloro-5-methylpyridin-2-amine, the crucial methylation was achieved via a Suzuki-Miyaura reaction, demonstrating the power of this method for creating C-C bonds on the pyridine ring. researchgate.net This reaction typically involves the coupling of a halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base.
Example Suzuki-Miyaura Coupling Components:
| Component | Example | Role in Reaction |
| Pyridine Substrate | 2,6-dichloropyridine derivative | The electrophilic partner containing the leaving group. |
| Boron Reagent | Methylboronic acid or its esters | The nucleophilic partner that delivers the methyl group. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and participates in the catalytic cycle. |
Halogenation and Dehalogenation Protocols for Pyridines
The placement of the chlorine atom at the C6 position is a key structural feature. The methods for achieving this must be selective to avoid unwanted side reactions on the substituted pyridine ring.
Selective Chlorination Methods
The direct chlorination of a pyridine ring can be challenging due to the ring's electron-deficient nature. Therefore, indirect methods are often employed to achieve high regioselectivity.
One of the most effective strategies is the chlorination of a pyridine-N-oxide precursor. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. A patent describes a method for producing 3-(aminomethyl)-6-chloropyridines by reacting a 3-(substituted-aminomethyl)pyridine 1-oxide with an electrophilic reagent containing a chlorine atom. google.com Following chlorination, the N-oxide can be deoxygenated.
Another widely used method involves the conversion of a hydroxypyridine (or its tautomeric form, pyridone) to a chloropyridine. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for this transformation. For the synthesis of the target compound, this would involve the chlorination of 6-hydroxy-2-methylpyridin-3-yl)methanamine or a protected derivative. A similar process is used in the synthesis of 3-amino-2-chloro-4-methylpyridine, where a 2-hydroxy-4-methyl-3-pyridinylcarbonitrile is refluxed with phosphorous oxychloride to introduce the chlorine atom. googleapis.com
Common Reagents for Pyridine Chlorination:
| Reagent | Precursor Functional Group | Position Targeted |
| Phosphorus Oxychloride (POCl₃) | Hydroxy / Pyridone | Position of OH group |
| Phosphorus Pentachloride (PCl₅) | Hydroxy / Pyridone | Position of OH group |
| Electrophilic Chlorine Source | Pyridine-N-oxide | C2 / C6 |
| Trichloroisocyanuric acid | Activated Pyridine Ring | Varies |
Catalytic Approaches in this compound Synthesis
Catalysis plays a central role in the efficient and selective synthesis of this compound, impacting amination, methylation, and nitrile reduction steps.
Catalytic Reductive Amination: As mentioned, catalytic hydrogenation using hydrogen gas over a supported metal catalyst is a highly efficient method for reductive amination. acsgcipr.org Recent research has focused on developing novel catalysts to perform this reaction under milder conditions. For example, cobalt-based composites prepared by pyrolysis have been shown to be effective catalysts for the amination of aromatic aldehydes. mdpi.com These catalysts can achieve quantitative yields of the target amine at temperatures of 100-150 °C and H₂ pressures of 100-150 bar. mdpi.com Moisture-tolerant tin(IV) Lewis acids have also been reported as effective catalysts for the reductive amination of organic carbonyls. nih.gov
Catalytic Methylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for C-C bond formation. researchgate.net These reactions provide a reliable and versatile route for introducing the methyl group onto the pyridine ring with high precision.
Catalytic Nitrile Reduction: The conversion of the nitrile precursor to the amine is frequently accomplished via catalytic hydrogenation. Heterogeneous catalysts like Raney Nickel and Palladium on carbon (Pd/C) are robust and widely used for this transformation.
The table below summarizes the key catalytic methods applicable to the synthesis of this compound.
Summary of Catalytic Methods:
| Synthetic Step | Catalytic Method | Typical Catalysts |
| Reductive Amination | Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni, Co-composites mdpi.com |
| Methylation | Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ researchgate.net |
| Nitrile Reduction | Catalytic Hydrogenation | Raney Ni, Pd/C |
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the construction of the substituted pyridine core. Transition metal complexes are frequently employed to facilitate carbon-carbon and carbon-nitrogen bond formations, which are essential for creating the precursors to this compound.
Key applications include:
Cross-Coupling Reactions: Palladium and copper catalysts are instrumental in Suzuki, Heck, and Sonogashira reactions. These methods allow for the precise introduction of the methyl group onto a pre-halogenated pyridine ring. For instance, a 2,6-dichloropyridine derivative could be selectively coupled with a methylating agent using a palladium catalyst.
C-H Activation: Modern homogeneous catalysis also explores direct C-H functionalization, which can offer more atom-economical routes to substituted pyridines, reducing the need for pre-halogenated starting materials.
Amination Reactions: While the final amination of the chloromethyl group is often a nucleophilic substitution, homogeneous catalysts can be used for aminations directly on the pyridine ring (e.g., Buchwald-Hartwig amination) if the synthetic strategy involves introducing a nitrogen-containing substituent at a different stage.
These catalytic systems offer high selectivity and operate under relatively mild conditions, making them powerful tools for constructing complex heterocyclic molecules.
Heterogeneous Catalysis Systems
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. These benefits are particularly important for industrial-scale synthesis, aligning with principles of green chemistry.
Examples of heterogeneous systems in pyridine synthesis include:
Zeolites: These microporous aluminosilicate minerals are used as solid acid catalysts in the gas-phase synthesis of simple pyridines and picolines from aldehydes, ketones, and ammonia. organic-chemistry.org Zeolites like H-ZSM-5 can facilitate the condensation and cyclization reactions needed to form the pyridine ring. organic-chemistry.org
Supported Metal Catalysts: Metals such as palladium, platinum, or rhodium supported on carbon (e.g., Pd/C) or alumina are commonly used for hydrogenation reactions. In the context of pyridine synthesis, they can be used for the reduction of nitro groups or for dehalogenation, offering alternative pathways for functional group manipulation.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area that can act as efficient heterogeneous catalysts for various organic transformations, including the synthesis of pyridine derivatives. researchgate.net
The primary advantage of these systems is the ease of separation of the catalyst from the reaction mixture, which simplifies workup procedures and reduces waste. mdpi.com
Organocatalytic Methods in Pyridine Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. These methods avoid the use of potentially toxic and expensive heavy metals.
In the field of pyridine synthesis, recent advancements include:
Photochemical Organocatalysis: Innovative methods have been developed for the functionalization of pyridines using organocatalysts under photochemical conditions. unibo.iticiq.org For example, a dithiophosphoric acid has been shown to act as a multifunctional catalyst, serving as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor to functionalize the pyridine ring with high regioselectivity. unibo.iticiq.orgacs.orgresearchgate.net This approach harnesses the reactivity of pyridinyl radicals, intermediates generated from the reduction of pyridinium ions, to form new carbon-carbon bonds. unibo.itacs.orgresearchgate.net
Biocatalysis: Enzymes and other biopolymers can be used as highly selective catalysts. Sodium alginate, a biopolymer, has been reported as an efficient and green bio-organocatalyst for synthesizing phenylimidazo[1,2-a]pyridine derivatives. tandfonline.com
These methods provide novel pathways for pyridine functionalization, often at room temperature and with unique selectivity that complements traditional metal catalysis. nih.gov
Table 1: Comparison of Catalytic Strategies in Pyridine Synthesis
| Catalysis Type | Catalyst Examples | Key Transformations | Advantages |
|---|---|---|---|
| Homogeneous | Pd(OAc)₂, CuI, Rh-Al complexes | Cross-coupling (Suzuki, Heck), C-H activation, Amination | High selectivity, Mild conditions, Good functional group tolerance |
| Heterogeneous | Zeolites (H-ZSM-5), Pd/C, MOFs | Ring formation, Hydrogenation, Oxidation | Catalyst reusability, Easy product purification, Industrial scalability |
| Organocatalytic | Dithiophosphoric acid, Sodium Alginate | C-H functionalization, Ring formation | Metal-free, Environmentally benign, Novel reactivity and selectivity |
Transition-Metal-Catalyzed Cyclization and Cross-Coupling Procedures
Transition-metal catalysis is a cornerstone for the synthesis of highly substituted pyridines. mdpi.com These methods provide reliable and versatile routes to the precursors of this compound by enabling the precise assembly of the pyridine core.
Cross-Coupling Reactions: The construction of the 2-methyl-6-chloro-pyridine skeleton can be efficiently achieved using palladium- or nickel-catalyzed cross-coupling reactions. For instance, a dihalopyridine can be selectively mono-methylated via a Suzuki or Negishi coupling. The reactivity of different halogen substituents (e.g., I, Br, Cl) can be exploited to achieve selective functionalization. Transition metals like palladium, copper, and iron are key in forming various carbon-heteroatom bonds. nih.gov
Cyclization Reactions: Transition metals can also catalyze the cyclization of acyclic precursors to form the pyridine ring. For example, cobalt and rhodium complexes are known to catalyze the [2+2+2] cycloaddition of nitriles and alkynes to form pyridines.
C-H Functionalization: More recent strategies involve the direct functionalization of pyridine C-H bonds, catalyzed by transition metals such as palladium, rhodium, or iridium. This avoids the need for pre-functionalized substrates, offering a more direct and atom-economical route to the desired substitution pattern.
These powerful techniques allow for the modular construction of complex pyridine derivatives from simpler starting materials.
Green Chemistry Principles and Sustainable Synthesis
The growing emphasis on environmental sustainability has driven the development of greener synthetic methods for pyridine derivatives. nih.govijarsct.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in
Solvent-Free Synthesis Conditions
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies purification processes. Several solvent-free methods have been developed for the synthesis of pyridine derivatives.
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials to form a complex product are highly efficient. Solvent-free MCRs for synthesizing aminopyridines and other functionalized pyridines have been reported, often proceeding with high yields by simply heating the neat reactants. researchgate.netmdpi.comnih.gov
Mechanochemistry: This technique uses mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, completely avoiding the need for solvents. ijarsct.co.in
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often allowing for solvent-free conditions or the use of more environmentally benign solvents like water or ethanol. nih.gov This method is noted for providing excellent yields and pure products in short reaction times. nih.gov
A patent for a compound closely related to the subject of this article describes a process improvement that moves away from an aqueous methylamine (B109427) solution to the direct use of monomethylamine gas, which reduces water waste and simplifies downstream processing. google.com While not entirely solvent-free (it uses toluene), it represents a step toward a more efficient and less wasteful process.
Utilization of Sustainable Reagents
Key aspects include:
Use of Greener Solvents: When solvents are necessary, green alternatives like water, ethanol, or supercritical CO₂ are preferred over hazardous organic solvents. ijarsct.co.in Water has been successfully used as a solvent for the selective amination of polyhalogenated pyridines. nih.govacs.org
Catalytic Reagents: Using catalysts in small amounts is inherently greener than using stoichiometric reagents. The shift from stoichiometric bases to catalytic systems in amination and coupling reactions is a significant green advancement.
Renewable Feedstocks: There is growing interest in synthesizing pyridines from renewable resources like glycerol, which can be converted to acrolein and subsequently to pyridine bases using solid acid catalysts.
Avoiding Hazardous Chemicals: Green methodologies seek to replace toxic and hazardous reagents. For example, alternative, milder chlorinating agents are sought to replace chemicals like thionyl chloride, which might be used to synthesize the chloromethylpyridine precursor. mdpi.commdpi.com
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Transformation Step | Traditional Method | Sustainable Alternative | Green Advantage |
|---|---|---|---|
| Solvent Use | Toluene, DMSO, Benzene | Solvent-free conditions, Water, Ethanol | Reduced VOC emissions, less waste, improved safety |
| Amination | Stoichiometric strong bases | Catalytic base (e.g., NaOtBu), direct use of amine gas | Higher atom economy, reduced waste |
| Ring Functionalization | Stoichiometric reagents, harsh conditions | Organocatalysis, Photochemical methods | Metal-free, milder conditions, high selectivity |
| Chlorination | Thionyl chloride (SOCl₂) | Cyanuric chloride | Milder, easier to handle reagent |
Yield Optimization and Purity Enhancement Protocols for this compound
The efficient synthesis of this compound is critically dependent on methodologies that not only ensure a high conversion of reactants but also guarantee the high purity of the final product. Optimization strategies focus on the selection of synthetic routes, reaction conditions, and post-reaction purification techniques to minimize side-product formation and facilitate the isolation of the target compound.
Key synthetic pathways to this compound and related aminomethylpyridines often originate from precursors such as the corresponding nitrile (6-chloro-2-methylnicotinonitrile), alcohol ((6-chloro-2-methylpyridin-3-yl)methanol), or chloromethyl derivative (3-(chloromethyl)-6-chloro-2-methylpyridine). Each route presents unique challenges and opportunities for yield and purity optimization.
Yield Optimization Strategies
Maximizing the yield of this compound involves careful control over reaction parameters and the strategic choice of reagents and catalysts.
Catalytic Reduction of Nitriles: The catalytic hydrogenation of the nitrile precursor, 6-chloro-2-methylnicotinonitrile, is a direct route to the target amine. The choice of catalyst and reaction conditions is paramount for achieving high yields. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly employed. Optimization involves adjusting hydrogen pressure, temperature, and solvent to maximize the conversion rate while preventing over-reduction or side reactions.
Amination of Chloromethyl Precursors: The synthesis from 3-(chloromethyl)-6-chloro-2-methylpyridine via nucleophilic substitution with an amine source (such as ammonia or a protected amine equivalent) is another viable pathway. Yield can be significantly influenced by the choice of solvent, temperature, and the concentration of the aminating agent. For instance, an improved process for a structurally similar compound, N-(6-chloro-3-pyridylmethyl)-methylamine, utilizes anhydrous monomethylamine gas in toluene at low temperatures (-5 °C to 5 °C), which can be adapted for this synthesis to drive the reaction to completion and improve yield google.com.
The following table summarizes key parameters for yield optimization based on the chosen synthetic precursor.
| Precursor | Synthetic Transformation | Key Optimization Parameters | Potential Advantages |
| 6-Chloro-2-methylnicotinonitrile | Catalytic Hydrogenation | Catalyst type (e.g., Raney Ni, Pd/C), hydrogen pressure, temperature, solvent selection. | Direct, single-step reduction to the target amine. |
| 3-(Chloromethyl)-6-chloro-2-methylpyridine | Nucleophilic Amination | Choice of amine source (e.g., liquid NH₃, NH₃ gas), solvent (e.g., Toluene), temperature control, stoichiometry. | High conversion rates with appropriate control of reaction conditions. |
| (6-Chloro-2-methylpyridin-3-yl)methanol (B3080961) | Chlorination then Amination | Chlorinating agent (e.g., SOCl₂, Cyanuric Chloride), reaction time, temperature control to avoid side reactions mdpi.com. | Utilizes a more stable alcohol precursor. |
Purity Enhancement Protocols
Achieving high purity is essential, particularly for applications in pharmaceutical and agrochemical synthesis. Purity enhancement involves minimizing the formation of impurities during the reaction and employing effective post-synthesis purification methods.
Control of Side Reactions: A significant challenge in pyridine chemistry is the potential for side reactions. For instance, when preparing the 3-(chloromethyl) intermediate from the corresponding alcohol using thionyl chloride, careful control of temperature and reaction duration is necessary to prevent over-chlorination, where other positions on the pyridine ring could be affected mdpi.com. Using milder or more selective chlorinating agents, such as cyanuric chloride, can also mitigate the formation of such impurities mdpi.com.
High-Purity Reagents: The purity of the final product is often a direct reflection of the purity of the starting materials and reagents. A patented improvement in the synthesis of a related amine highlights that switching from a 30% aqueous methylamine solution to anhydrous methylamine gas resulted in a significant purity increase from 96% to over 97.5%, as the aqueous solution introduced more impurities google.com. This underscores the importance of using high-purity, anhydrous reagents where applicable.
Post-Reaction Purification: A multi-step purification protocol is typically required to isolate this compound in high purity.
Acid-Base Extraction: As a basic amine, the target compound can be effectively separated from neutral or acidic impurities. The typical procedure involves acidifying the crude reaction mixture with an acid like HCl to dissolve the amine product in the aqueous phase. After separating the organic layer, the aqueous phase is made strongly basic (e.g., pH > 13) with a base such as NaOH, which deprotonates the amine, causing it to precipitate or be extracted into a fresh organic solvent like chloroform (B151607) or dichloromethane google.com.
Chromatography: For laboratory-scale synthesis and to remove closely related impurities, purification by column chromatography on silica gel is a highly effective method nih.gov.
Crystallization/Trituration: If the final product is a solid, recrystallization from a suitable solvent system can yield highly pure crystalline material. Alternatively, trituration of the crude solid with a solvent in which the desired product is insoluble, but impurities are soluble, can effectively wash away contaminants .
Vacuum Distillation: For liquid products or intermediates, distillation under reduced pressure is a standard method for purification google.com.
The table below outlines common impurities and the recommended purification protocols.
| Common Impurity Type | Origin | Recommended Purification Protocol |
| Unreacted Starting Material | Incomplete reaction. | Column Chromatography; Acid-Base Extraction. |
| Over-chlorinated Byproducts | Lack of reaction control during chlorination step mdpi.com. | Column Chromatography; Recrystallization. |
| Di-substituted Amines | Reaction of product with chloromethyl intermediate. | Column Chromatography; careful control of stoichiometry during amination. |
| Hydrolyzed Intermediates | Presence of water in reagents or solvents. | Acid-Base Extraction; use of anhydrous reagents google.com. |
Final purity is typically verified through analytical techniques, with elemental analysis results expected to be within ±0.4% of theoretical values for a highly pure compound nih.gov.
Reactivity and Derivatization of 6 Chloro 2 Methylpyridin 3 Yl Methanamine
Reactions of the Primary Amine Functionality
The primary amine group is a key site for various derivatization reactions, enabling the introduction of a wide array of substituents and the construction of new molecular frameworks.
The primary amine of (6-Chloro-2-methylpyridin-3-YL)methanamine readily undergoes acylation and amidation reactions with acylating agents such as acyl chlorides and anhydrides. These reactions lead to the formation of stable amide bonds, a common linkage in many biologically active compounds. This reactivity is fundamental in building larger molecular structures by attaching various carboxylic acid derivatives to the aminomethyl side chain.
The nucleophilic nature of the primary amine allows for alkylation reactions with various alkyl halides. This process can introduce single or multiple alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. For instance, reaction with methylamine (B109427) can lead to the formation of N-((6-chloro-2-methylpyridin-3-yl)methyl)methanamine google.com. This type of derivatization is crucial for modifying the steric and electronic properties of the molecule.
Table 1: Examples of Alkylation Products
| Alkylating Agent | Product |
| Methyl Iodide | N-((6-chloro-2-methylpyridin-3-yl)methyl)methanamine |
| Ethyl Bromide | N-((6-chloro-2-methylpyridin-3-yl)methyl)ethanamine |
| Benzyl Chloride | N-((6-chloro-2-methylpyridin-3-yl)methyl)-1-phenylmethanamine |
This table is illustrative and shows potential products based on general reactivity principles.
The primary amine can react with aldehydes and ketones to form Schiff bases, also known as imines nanobioletters.comamazonaws.com. This condensation reaction involves the formation of a carbon-nitrogen double bond and is often reversible. Schiff bases are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. The formation of these imine derivatives introduces a point of structural diversity and can be a key step in the synthesis of various heterocyclic systems nanobioletters.comnih.gov.
While less common for simple primary amines, the amine functionality can potentially participate in cycloaddition reactions under specific conditions. For instance, after conversion to an appropriate derivative such as an isocyanate or an imine, it could undergo [4+2] or other cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic structures.
Reactivity of the Chloropyridine Moiety
The chlorine atom on the pyridine (B92270) ring is a key handle for further functionalization, primarily through nucleophilic aromatic substitution.
The chloropyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions youtube.comnih.govyoutube.comyoutube.com. In this type of reaction, the chlorine atom, which is a good leaving group, is displaced by a nucleophile. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. For example, reaction with sodium methoxide would be expected to yield (6-methoxy-2-methylpyridin-3-yl)methanamine. The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The ability to replace the chlorine atom opens up a vast number of possibilities for creating a diverse library of substituted pyridine derivatives.
Table 2: Potential Products from SNAr Reactions
| Nucleophile | Product |
| Sodium Methoxide | (6-methoxy-2-methylpyridin-3-yl)methanamine |
| Sodium Thiophenolate | (6-(phenylthio)-2-methylpyridin-3-yl)methanamine |
| Ammonia | (2-methylpyridine-3,6-diyl)dimethanamine |
| Piperidine | (6-(piperidin-1-yl)-2-methylpyridin-3-yl)methanamine |
This table is illustrative and shows potential products based on general SNAr reactivity principles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Comparative Reactivity Studies of Chloropyridines
The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the halogen atom relative to the ring nitrogen and the nature of the halogen itself. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- (α) and 4- (γ) positions.
Studies comparing the reactivity of chloropyridine isomers have shown that 2-chloropyridine and 4-chloropyridine are significantly more reactive towards nucleophiles than 3-chloropyridine. The reactivity of 3-chloropyridine can be up to 100,000 times lower than that of 4-chloropyridine. This is because the intermediate carbanion (Meisenheimer complex) formed during attack at the 2- or 4-position is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, a stabilization that is not possible for attack at the 3-position. stackexchange.com
The nature of the leaving group also plays a critical role. For SNAr reactions where the departure of the halide is the rate-determining step, the reactivity order is typically I > Br > Cl > F. sci-hub.se However, when the initial nucleophilic attack is rate-determining, the high electronegativity of fluorine can make 2-fluoropyridines more reactive than their chloro counterparts by increasing the electrophilicity of the carbon atom. For instance, 2-fluoropyridine has been observed to react 320 times faster than 2-chloropyridine with sodium ethoxide. sci-hub.seresearchgate.net
| Halopyridine Position | Relative Reactivity | Rationale |
| 2- and 4- | High | The intermediate is stabilized by charge delocalization onto the ring nitrogen. stackexchange.com |
| 3- | Very Low | The intermediate lacks stabilization by the ring nitrogen. |
Regioselectivity in Nucleophilic Substitutions
Regioselectivity in nucleophilic substitutions on substituted pyridine rings is dictated by the electronic and steric influence of the existing substituents. For this compound, the chlorine atom is at the 6-position, which is equivalent to the 2-position and is thus activated towards nucleophilic attack. stackexchange.com
The stability of the anionic intermediate is the primary factor governing regioselectivity. stackexchange.com Nucleophilic attack at positions 2 and 4 (and by extension, position 6) allows for the formation of a resonance structure where the negative charge resides on the nitrogen atom, which is a highly stabilizing contributor. stackexchange.com
Substituents on the ring can further influence this selectivity. In studies on 2,6-dichloropyridines, it has been shown that the steric bulk of a substituent at the 3-position can direct an incoming nucleophile towards the less hindered 6-position. researchgate.net Furthermore, solvent choice can dramatically alter the outcome. For example, the regioselectivity in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine can be inverted by changing the solvent from dichloromethane (DCM) to dimethyl sulfoxide (B87167) (DMSO), which is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chlorine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with a boronic acid or ester. It is widely used to form aryl-aryl or aryl-heteroaryl bonds. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive chloro-substrates. scispace.comrsc.org In dihalopyridines, regioselective couplings can be achieved, often with the more electronically activated or sterically accessible position reacting first. researchgate.net
Heck Coupling: The Heck reaction couples the chloropyridine with an alkene to form a substituted vinylpyridine. This reaction is also typically catalyzed by a palladium complex.
Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. db-thueringen.de It is a reliable method for installing alkynyl moieties onto the pyridine ring.
These cross-coupling reactions provide powerful tools for derivatizing the this compound core, allowing for the introduction of a wide variety of substituents at the 6-position.
| Coupling Reaction | Reagent | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | Pd(PPh₃)₄, K₂CO₃ scispace.com |
| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base db-thueringen.de |
Metalation Reactions and Organometallic Intermediates
Metalation involves the formation of a carbon-metal bond, typically by deprotonation with a strong base or by metal-halogen exchange. wikipedia.org For this compound, the most reactive site for deprotonation is the methyl group at the 2-position. The protons on this methyl group are acidified by the electron-withdrawing effect of the adjacent ring nitrogen.
Treatment of 2-methylpyridine (2-picoline) derivatives with a strong base like butyllithium (BuLi) results in the deprotonation of the methyl group to form a lithiated organometallic intermediate. wikipedia.org This nucleophilic species can then be reacted with a variety of electrophiles to introduce new functional groups at the methyl position. This process is a cornerstone of side-chain functionalization for this class of compounds.
Direct C-H metalation of the pyridine ring itself is also possible but typically requires directing groups and specific reaction conditions to control the regioselectivity. researchgate.net
Reactions of the Methyl Group
The methyl group at the 2-position is a key site for derivatization due to the acidity of its protons.
Side-Chain Functionalization Strategies
Once the methyl group is metalated, the resulting organometallic intermediate can undergo a range of reactions.
Condensation Reactions: The methyl group of 2-methylpyridine can react with aldehydes and ketones. A classic example is the condensation with formaldehyde or paraformaldehyde, which can lead to the formation of 2-(β-hydroxyethyl)pyridine. wikipedia.orgchemicalbook.com Further dehydration can yield 2-vinylpyridine. wikipedia.org
Alkylation: The lithiated intermediate can be alkylated by reacting it with alkyl halides, providing a direct method to extend the carbon chain.
N-Oxide Strategy: An alternative strategy for activating the methyl group involves the initial oxidation of the pyridine nitrogen to an N-oxide. researchgate.net The resulting 2-methylpyridine N-oxide can undergo rearrangements, such as the Boekelheide rearrangement, or be treated with reagents like acetic anhydride (B1165640) to facilitate functionalization at the methyl position, often yielding an acetoxymethyl derivative. researchgate.net
Oxidation and Reduction Pathways of the Methyl Group
The methyl group can be directly transformed through oxidation and reduction reactions.
Oxidation: The methyl group of 2-methylpyridine is susceptible to oxidation by strong oxidizing agents. Treatment with potassium permanganate (KMnO₄), for example, cleanly oxidizes the methyl group to a carboxylic acid, yielding the corresponding picolinic acid derivative. wikipedia.orgchemicalbook.com This transformation provides an entry point to amides, esters, and other carboxylic acid derivatives.
Reduction: While the methyl group itself is not typically reduced further, the entire pyridine ring can be hydrogenated. Catalytic hydrogenation of 2-methylpyridine leads to the formation of 2-methylpiperidine, a saturated heterocyclic ring. chemicalbook.com This reaction fundamentally alters the electronic properties and geometry of the core structure.
Reaction Mechanism Elucidation Studies
The elucidation of reaction mechanisms provides critical insights into the reactivity, kinetics, and potential byproducts of chemical transformations involving this compound. The most common reaction this compound undergoes is amide bond formation.
Kinetic Studies for Reaction Rate Determination
The rate of amide formation is dependent on several factors:
Concentration of Reactants : The reaction rate is proportional to the concentration of the amine and the activated carboxylic acid species.
Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Solvent : The choice of solvent can influence the solubility of reactants and intermediates, affecting the rate.
Activating Agent : The nature of the coupling agent (e.g., carbodiimides like EDC, or uronium salts like HATU) has a profound impact on the reaction rate by influencing the formation efficiency of the reactive intermediate organic-chemistry.orgpressbooks.pub.
Table 2: Factors Influencing Amide Formation Reaction Rate
| Factor | Effect on Rate | Rationale |
|---|---|---|
| Increased Reactant Concentration | Increases | More frequent molecular collisions. |
| Increased Temperature | Increases | Provides molecules with sufficient activation energy. |
| Choice of Coupling Agent | Varies | Efficiency of carboxylic acid activation differs. |
| Steric Hindrance | Decreases | Physically impedes the nucleophilic attack of the amine. |
Characterization of Reactive Intermediates
The mechanism of amide bond formation mediated by carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), involves the formation of highly reactive intermediates.
O-Acylisourea Intermediate : The first step is the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This species is a potent acylating agent. Due to its high reactivity, this intermediate is typically not isolated and is difficult to observe directly, though its existence is supported by kinetic and mechanistic studies ias.ac.in.
Nucleophilic Attack : The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea).
N-Acylurea Intermediate (Side Reaction) : A common side reaction is the intramolecular O-to-N acyl migration within the O-acylisourea intermediate ias.ac.in. This rearrangement leads to the formation of a stable N-acylurea, which is no longer reactive towards the amine. This side reaction reduces the yield of the desired amide. The formation of N-acylurea can be suppressed by adding activating agents like 1-hydroxybenzotriazole (HOBt), which trap the O-acylisourea to form an activated ester that is more stable towards rearrangement but still highly reactive with the amine. Spectroscopic methods such as NMR and mass spectrometry have been used to characterize these N-acylurea byproducts in various systems researchgate.netreading.ac.ukresearchgate.net.
The general mechanism is illustrated below, where R-COOH is a generic carboxylic acid and R'-NH₂ is this compound.
Step 1: Activation of Carboxylic Acid R-COOH + Carbodiimide → [R-CO-O-C(NHR'')=NR''] (O-Acylisourea intermediate)
Step 2: Nucleophilic Attack by Amine [R-CO-O-C(NHR'')=NR''] + R'-NH₂ → R-CO-NH-R' (Amide) + Urea
Side Reaction: Rearrangement [R-CO-O-C(NHR'')=NR''] → R-CO-NR''-CO-NHR'' (N-Acylurea)
Theoretical and Computational Investigations of 6 Chloro 2 Methylpyridin 3 Yl Methanamine
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding in (6-Chloro-2-methylpyridin-3-YL)methanamine are fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.
Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire structure. In this compound, the atomic orbitals of carbon, nitrogen, hydrogen, and chlorine atoms combine to form a set of molecular orbitals, each with a specific energy level. youtube.com These orbitals can be broadly classified into bonding, non-bonding, and antibonding orbitals.
The pyridine (B92270) ring itself is an aromatic system with a delocalized π-electron cloud. The substituents—a chloro group, a methyl group, and a methanamine group—perturb this electronic structure. The chlorine atom, being highly electronegative, withdraws electron density from the ring through the sigma framework (inductive effect), while its lone pairs can participate in π-conjugation. The methyl group is a weak electron-donating group, while the methanamine group can also influence the electronic distribution.
Of particular importance in MO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: This orbital is associated with the molecule's ability to donate electrons. In a molecule like this, the HOMO is likely to have significant contributions from the nitrogen lone pair of the pyridine ring and the aminomethyl group.
LUMO: This orbital represents the molecule's ability to accept electrons. The LUMO is expected to be distributed primarily over the π-system of the pyridine ring, particularly influenced by the electron-withdrawing chloro substituent.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests higher chemical reactivity and easier electronic excitation. researchgate.net Computational methods like DFT are used to calculate the energies of these frontier orbitals and predict the molecule's electronic behavior. researchgate.netnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov Functionals such as B3LYP and B3PW91, combined with basis sets like 6-311G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govscielo.org.co
A primary application of DFT is geometry optimization, which determines the lowest energy structure of the molecule. This process calculates key ground state properties, including bond lengths, bond angles, and dihedral angles. nanobioletters.com The results of such calculations provide a detailed three-dimensional picture of the molecule's most stable arrangement.
Below is a representative table of selected optimized geometric parameters for this compound that would be expected from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.
| Bond | Predicted Length (Å) |
|---|---|
| C(6)-Cl | 1.745 |
| C(2)-C(Methyl) | 1.510 |
| C(3)-C(Methanamine) | 1.515 |
| C(Methanamine)-N(Amine) | 1.470 |
| N(1)-C(2) | 1.340 |
| C(2)-C(3) | 1.400 |
| Angle | Predicted Angle (°) |
|---|---|
| Cl-C(6)-N(1) | 116.5 |
| C(Methyl)-C(2)-C(3) | 122.0 |
| C(2)-C(3)-C(Methanamine) | 121.5 |
| C(3)-C(Methanamine)-N(Amine) | 111.0 |
| C(2)-N(1)-C(6) | 118.0 |
Note: The data in the tables above are illustrative examples based on typical DFT calculation results for similar heterocyclic compounds and are not from a direct published study on this specific molecule.
DFT calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the amine nitrogen, indicating their nucleophilic character, while regions near the hydrogen atoms of the amine group would show positive potential. nanobioletters.com
Conformational Analysis and Molecular Flexibility
The presence of single bonds in the methanamine substituent introduces flexibility into the molecule, allowing it to adopt various spatial arrangements or conformations.
The molecular flexibility of this compound is primarily due to the rotation around the single bonds connecting the aminomethyl group to the pyridine ring. The two key dihedral angles that define the conformation are:
The rotation around the C(3)–C(methanamine) bond.
The rotation around the C(methanamine)–N(amine) bond.
To understand the molecule's flexibility, a potential energy surface (PES) scan can be performed computationally. nanobioletters.com This involves systematically rotating one or more of these dihedral angles and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). This analysis helps to identify the most likely shapes the molecule will adopt and the energy barriers required to convert between them. nanobioletters.com
The different energy minima on the potential energy surface correspond to stable conformational isomers, or rotamers. researchgate.net These rotamers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The stability of each conformer is determined by its relative energy, which is influenced by factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding).
DFT calculations can be used to optimize the geometry of each identified conformer and calculate its Gibbs free energy. researchgate.net The conformer with the lowest energy is the most stable and will be the most abundant in a sample at equilibrium. Studies on similar complex molecules have successfully used this approach to correlate calculated Gibbs energies with the experimentally observed ratio of conformers. researchgate.net
An illustrative table showing the expected output from such a stability analysis is provided below.
| Conformer | Dihedral Angle (C2-C3-Cα-Nβ) | Relative Energy (kJ/mol) | Predicted Population (%) |
|---|---|---|---|
| A | ~60° | 0.00 | 75.1 |
| B | ~180° | 4.50 | 15.5 |
| C | ~-60° | 7.36 | 9.4 |
Note: The data presented are hypothetical and for illustrative purposes to show the type of results obtained from a conformational analysis. The labels A, B, and C represent distinct stable conformations.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to aid in the identification and structural elucidation of a synthesized compound. researchgate.net
DFT calculations can simulate various types of spectra, most commonly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable technique for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netresearchgate.net The calculations are performed on the optimized geometry of the most stable conformer. The predicted chemical shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and can be compared directly with experimental data to confirm the molecular structure. researchgate.net
IR Spectroscopy: DFT calculations can also determine the vibrational frequencies of a molecule. nanobioletters.com Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of an N-H bond, or the torsion of the pyridine ring. These predicted frequencies help in assigning the absorption bands observed in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to correct for systematic errors in the computational method and improve agreement with experimental results.
Below are tables representing the kind of data that would be generated for this compound from such computational studies.
| Proton Type | Predicted Shift (ppm) |
|---|---|
| H on C(4) | ~7.8 |
| H on C(5) | ~7.4 |
| -CH₂- (Methanamine) | ~3.9 |
| -CH₃ (Methyl) | ~2.5 |
| -NH₂ (Amine) | ~1.8 (broad) |
| Carbon Type | Predicted Shift (ppm) |
|---|---|
| C(6) (C-Cl) | ~151 |
| C(2) (C-CH₃) | ~158 |
| C(4) | ~139 |
| C(5) | ~124 |
| C(3) | ~132 |
| -CH₂- (Methanamine) | ~42 |
| -CH₃ (Methyl) | ~23 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3400 - 3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2980 - 2850 |
| C=N, C=C Stretch (Ring) | 1600 - 1450 |
| N-H Bend (Amine) | ~1610 |
| C-Cl Stretch | ~750 |
Note: The spectroscopic data are illustrative and represent typical values expected for a molecule with these functional groups. Actual values would be determined from specific calculations.
Theoretical ¹H and ¹³C NMR Chemical Shift Predictions
Theoretical calculations, specifically using Density Functional Theory (DFT) methods, are instrumental in predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. nih.gov These predictions are valuable for structural elucidation and for creating spectral databases. nih.gov
Methodologies such as the GIAO (Gauge-Including Atomic Orbital) method, often paired with functionals like B3LYP and basis sets like 6-311++G(d,p), are commonly employed for these calculations. nih.govnih.gov The accuracy of these predictions can be high, with deviations from experimental values often being less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov The choice of solvent in the computational model, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), is crucial as it can influence the chemical shifts. nih.gov
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electronegativity of adjacent atoms, such as chlorine and nitrogen in the pyridine ring, will affect the shielding of the protons and carbons, leading to changes in their chemical shifts. libretexts.org The carbon attached to the chlorine atom and the carbons within the pyridine ring are expected to have distinct shifts due to the influence of the heteroatoms. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
This table presents hypothetical predicted NMR chemical shifts for this compound, calculated using a representative theoretical method. Actual values would require specific computational studies on this exact molecule.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 2.4 - 2.6 | 20 - 25 |
| Methylene (B1212753) (CH₂) | 3.8 - 4.0 | 40 - 45 |
| Pyridine Ring H | 7.0 - 8.5 | --- |
| Pyridine Ring C | --- | 120 - 160 |
| C-Cl | --- | 145 - 155 |
| C-CH₂NH₂ | --- | 130 - 140 |
Note: These are estimated ranges and the actual predicted values can vary based on the level of theory and basis set used in the calculation.
Computational Vibrational Frequency Analysis (IR and Raman)
Computational vibrational analysis provides insights into the infrared (IR) and Raman spectra of this compound, aiding in the identification of its fundamental vibrational modes. nih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are a standard approach for these predictions. nih.govmdpi.com The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data. nih.gov
The analysis involves the calculation of the potential energy distribution (PED), which helps in assigning the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.com For this compound, key vibrational modes would include the C-H stretching of the methyl and methylene groups, the stretching and bending modes of the pyridine ring, and the C-Cl stretching vibration.
Interactive Data Table: Predicted Vibrational Frequencies
This table shows a selection of predicted vibrational frequencies and their assignments for this compound.
| Predicted Frequency (cm⁻¹) (Scaled) | Assignment |
| ~3400 - 3500 | N-H stretching (asymmetric and symmetric) |
| ~3000 - 3100 | Aromatic C-H stretching |
| ~2900 - 3000 | Aliphatic C-H stretching (methyl and methylene) |
| ~1600 | Pyridine ring C=C and C=N stretching |
| ~1450 | CH₂ scissoring |
| ~1380 | CH₃ symmetric bending |
| ~1000 - 1200 | Pyridine ring breathing modes |
| ~600 - 800 | C-Cl stretching |
UV-Vis Absorption Spectra Prediction and Electronic Transitions
Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the UV-Vis absorption spectra of organic molecules like this compound. chemrxiv.org These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions. nih.gov
The choice of functional and basis set, for instance, B3LYP or cam-B3LYP with 6-311+G(d,p), can influence the accuracy of the predicted spectra. chemrxiv.org The calculations provide information on the oscillator strengths of different transitions, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of the electronic transitions. nih.gov
Interactive Data Table: Predicted UV-Vis Absorption and Electronic Transitions
Below are hypothetical predicted UV-Vis absorption data for this compound.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
| ~270 | > 0.1 | π → π |
| ~310 | < 0.01 | n → π |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. This involves modeling the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.
Ligand-Receptor Interaction Modeling (Non-clinical, Mechanistic Focus)
Molecular modeling techniques can be used to explore the potential interactions of this compound with biological receptors from a purely mechanistic and non-clinical perspective. frontiersin.org These studies focus on the fundamental principles of molecular recognition. nih.gov
Binding Energy Predictions and Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method involves placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. The results can reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. nih.gov
Following docking, more rigorous methods like Molecular Dynamics (MD) simulations can be used to refine the binding pose and calculate the binding free energy, providing a more accurate prediction of the stability of the ligand-receptor complex. nih.gov These computational approaches are fundamental to understanding the structural basis of ligand-receptor interactions. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational preferences and the influence of solvent environments on its structure.
In a typical MD simulation, the molecule is placed in a simulated box, often filled with a solvent like water, and the system's evolution is tracked by solving Newton's equations of motion for each atom. This allows for the exploration of the molecule's potential energy surface, revealing stable and transient conformations.
Conformational Sampling: The flexibility of this compound is primarily centered around the rotatable bond between the pyridine ring and the aminomethyl group. MD simulations can sample the torsional angle of this bond, identifying low-energy conformers. The results of such simulations often indicate that certain rotational states are more probable, which can be critical for the molecule's interaction with biological targets.
Solvent Effects: The presence of a solvent, particularly a polar one like water, can significantly impact the conformational equilibrium of this compound. The solvent can form hydrogen bonds with the amine group and the nitrogen atom of the pyridine ring, stabilizing certain conformations over others. The chlorine and methyl groups also influence solvation, albeit to a lesser extent, through hydrophobic and van der Waals interactions. Analysis of the radial distribution function from MD simulations can provide detailed information about the structuring of solvent molecules around the solute.
A hypothetical representation of the primary dihedral angle distribution, which is a key output of conformational analysis from MD simulations, is presented in the table below.
| Dihedral Angle (degrees) | Relative Population (%) |
| -150 to -180 | 15 |
| -60 to -90 | 35 |
| 60 to 90 | 35 |
| 150 to 180 | 15 |
This table illustrates a hypothetical distribution of the key dihedral angle in this compound, suggesting favored gauche conformations.
Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Insights (Theoretical only)
Quantum chemical calculations provide a deeper understanding of the electronic structure of this compound, which is fundamental for predicting its reactivity and potential biological activity. These methods are often employed to derive various molecular descriptors that can be used in theoretical Structure-Activity Relationship (SAR) studies.
SAR studies aim to correlate specific structural or electronic features of a molecule with its activity. For this compound, theoretical SAR insights can be derived by calculating a range of quantum chemical descriptors.
Key Quantum Chemical Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically around the nitrogen atoms and the chlorine atom) indicate sites prone to electrophilic attack, while positive regions (around the amine protons) are susceptible to nucleophilic attack. This is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps to quantify the charge distribution across the molecule, further refining the understanding of its electrostatic properties.
The table below provides a hypothetical set of calculated quantum chemical descriptors for this compound, which would be typical for a molecule of this nature.
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 D | Molecular polarity |
This table presents hypothetical quantum chemical descriptor values for this compound, which are instrumental in theoretical SAR analyses.
By correlating these calculated descriptors with the activities of a series of related compounds, a theoretical SAR model could be developed. For instance, it might be hypothesized that a lower LUMO energy or a specific electrostatic potential profile is correlated with higher biological activity, guiding the design of new, potentially more potent analogues.
Advanced Analytical Methodologies for 6 Chloro 2 Methylpyridin 3 Yl Methanamine in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and purification of (6-Chloro-2-methylpyridin-3-YL)methanamine from reaction mixtures and for its quantitative determination. The polarity imparted by the amine and the pyridine (B92270) ring, along with the halogen substituent, influences the choice of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine derivatives. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a common starting point for method development.
A typical HPLC method for a substituted pyridine derivative would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The aqueous buffer's pH is a critical parameter to control the ionization state of the aminomethyl group and the pyridine nitrogen, thereby affecting retention and peak shape. An acidic pH is often employed to ensure the amine is protonated, which can lead to better peak symmetry on silica-based columns.
Method development would involve optimizing parameters such as mobile phase composition, pH, and gradient elution to achieve adequate separation from impurities and starting materials. Detection is typically performed using a UV detector, leveraging the UV absorbance of the pyridine ring. For quantitative analysis, a calibration curve would be established using standards of known concentration. While specific methods for this compound are not extensively published, methods for similar structures, such as other chloropyridine derivatives, provide a strong basis for development. nih.govresearchgate.net
Table 1: Illustrative HPLC Method Parameters for a Substituted Pyridine Amine
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical starting point for method development based on common practices for similar compounds.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for peak tailing on standard non-polar columns. However, derivatization can be employed to increase its volatility and improve chromatographic performance. nih.gov
A common derivatization strategy for primary amines is acylation or silylation. For instance, reaction with an acetylating agent like acetic anhydride (B1165640) or a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a less polar and more volatile derivative. The choice of GC column is also critical, with moderately polar columns often providing better peak shapes for such derivatives. wikipedia.org
GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while GC-Mass Spectrometry (GC-MS) is invaluable for identification by providing both retention time and mass spectral data. service.gov.uk The development of a GC method would require optimization of the temperature program, carrier gas flow rate, and injection parameters.
Since this compound is a chiral compound, the separation of its enantiomers is essential for stereoselective synthesis and pharmacological studies. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP). nih.govcas.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of a wide range of chiral compounds, including amines. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Method development for chiral separation involves screening different types of chiral columns and mobile phases (both normal and reversed-phase) to find conditions that provide adequate resolution. mdpi.com Additives to the mobile phase, such as small amounts of acid or base, can significantly influence the separation.
Table 2: Representative Chiral HPLC Conditions for Amine Separation
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
This table illustrates typical conditions for chiral separation of amines and serves as a template for method development for this compound.
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is necessary for unambiguous assignment of all proton and carbon signals.
¹H NMR would provide information on the number of different types of protons and their connectivity through spin-spin coupling. The aromatic protons on the pyridine ring, the methylene (B1212753) protons of the aminomethyl group, and the methyl protons would all have characteristic chemical shifts and splitting patterns.
¹³C NMR would reveal the number of unique carbon atoms in the molecule.
2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the complete molecular structure.
COSY experiments would show correlations between protons that are coupled to each other, helping to identify adjacent protons, for instance, within the pyridine ring.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule, such as the methyl group to the pyridine ring and the aminomethyl group to its position on the ring.
Solid-state NMR could be employed to study the compound in its solid form, providing insights into crystal packing and intermolecular interactions. Deuterium (²H) solid-state NMR, for example, can be used to probe molecular dynamics and the local environment of specific sites within the molecule. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H4 | ~7.5 - 7.8 | ~135 - 140 |
| Pyridine-H5 | ~7.2 - 7.5 | ~120 - 125 |
| CH₂-NH₂ | ~3.8 - 4.2 | ~40 - 45 |
| NH₂ | ~1.5 - 2.5 (broad) | - |
| CH₃ | ~2.4 - 2.6 | ~20 - 25 |
| Pyridine-C2 | - | ~155 - 160 |
| Pyridine-C3 | - | ~130 - 135 |
| Pyridine-C6 | - | ~150 - 155 |
These are estimated values based on analogous structures and general NMR principles. Actual values would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for studying its fragmentation pathways. HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence. For "this compound" (C₇H₉ClN₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value.
In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can elucidate the fragmentation pattern of the molecule. The fragmentation of pyridine derivatives is influenced by the substituents on the ring. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the aminomethyl group.
Cleavage of the C-C bond between the pyridine ring and the methanamine group.
Loss of a chlorine atom or HCl.
Fission of the pyridine ring itself.
Analysis of the fragmentation pattern provides valuable structural information that complements NMR data. While a specific HRMS fragmentation study for this compound is not published, data from related compounds like 6-Chloro-N-methyl-3-pyridinemethanamine can offer insights into expected fragmentation behavior. mzcloud.org
Table 4: Predicted Major Fragments in the HRMS Spectrum of this compound
| m/z (nominal) | Proposed Fragment Structure/Formula |
|---|---|
| 156/158 | [M]⁺, molecular ion (isotope pattern due to Cl) |
| 141/143 | [M - NH₂]⁺ |
| 126/128 | [M - CH₂NH₂]⁺ |
| 121 | [M - Cl]⁺ |
| 91 | [C₆H₅N]⁺ (Fragment from pyridine ring cleavage) |
This table presents hypothetical major fragments based on common fragmentation patterns of similar compounds.
Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. cardiff.ac.ukmdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. cardiff.ac.ukmdpi.com The two techniques are often complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.
For this compound, the spectra would be characterized by vibrations associated with the substituted pyridine ring and its appended functional groups. The interpretation of these spectra is aided by computational approaches, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies that show good agreement with experimental data. researchgate.net
Key characteristic vibrations for this compound include:
N-H Vibrations: The primary amine (-NH2) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is expected around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching from the pyridine ring typically appears above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl (-CH3) and methylene (-CH2-) groups are observed in the 2850-2980 cm⁻¹ range. core.ac.uk
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower frequencies.
C-Cl Vibration: The carbon-chlorine stretching vibration is typically found in the 600-800 cm⁻¹ region of the fingerprint range.
Methyl Group Vibrations: In addition to stretching, the methyl group displays characteristic symmetric and asymmetric bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. core.ac.uk
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 | IR |
| Pyridine Ring C-H | Stretch | 3000 - 3100 | IR, Raman |
| Methyl/Methylene C-H | Stretch | 2850 - 2980 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 | IR, Raman |
| Methyl (-CH₃) | Asymmetric Bend | ~1450 | IR |
| Methyl (-CH₃) | Symmetric Bend | ~1375 | IR |
| C-N Stretch | Stretch | 1020 - 1250 | IR |
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The substituted pyridine ring in this compound contains π-electrons and non-bonding (n) electrons on the nitrogen atom, which give rise to characteristic electronic transitions.
The primary transitions expected are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom into a π* antibonding orbital.
The positions of the absorption maxima (λmax) are sensitive to the substituents on the pyridine ring. The electron-donating methyl and aminomethyl groups and the electron-withdrawing chloro group influence the energy levels of the molecular orbitals. Furthermore, the choice of solvent can impact the spectrum; polar solvents may stabilize the ground or excited state differently, leading to shifts in λmax (solvatochromism). nih.gov Studies on related 6-chloro,2-pyridyl compounds have explored these solvent effects in detail. nih.gov
Table 2: Hypothetical UV-Vis Absorption Data in Different Solvents
| Solvent | Polarity | Expected λmax (nm) for π → π* | Expected λmax (nm) for n → π* |
|---|---|---|---|
| Hexane | Non-polar | ~265 | ~310 |
| Ethanol | Polar Protic | ~270 | ~300 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. wikipedia.org This technique involves diffracting a beam of X-rays off a well-ordered single crystal of the material. wikipedia.orglibretexts.org The resulting diffraction pattern is used to calculate a three-dimensional map of electron density, from which the exact positions of all atoms can be determined.
A crystallographic analysis of this compound would provide unambiguous data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The spatial arrangement of the aminomethyl side chain relative to the pyridine ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the amine group of one molecule and the pyridine nitrogen or chlorine atom of a neighboring molecule) and π-π stacking between pyridine rings. mdpi.com
This information is invaluable for understanding structure-property relationships and for computational modeling. Studies on similar chloro-substituted amino-pyridine derivatives have shown the formation of extensive hydrogen-bonded networks that stabilize the crystal structure. mdpi.com
Table 3: Plausible Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₉ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.71 |
| b (Å) | 8.85 |
| c (Å) | 12.67 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 832.1 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C-Cl) (Å) | ~1.74 |
| Key Bond Length (Pyridine C-N) (Å) | ~1.34 |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds in complex matrices such as reaction mixtures or biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. As components elute from the column, they enter the mass spectrometer, are typically ionized by electron ionization (EI), and then detected. EI often causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is useful for structural identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly versatile and sensitive technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile. eurl-pesticides.eu The compound is first separated by high-performance liquid chromatography (HPLC), typically on a reversed-phase column. eurl-pesticides.eu The eluent is then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which usually keeps the molecule intact, yielding a protonated molecule [M+H]⁺. In tandem MS (MS/MS), this parent ion is selected, fragmented, and the resulting product ions are analyzed. eurl-pesticides.eu This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for detecting and quantifying the target analyte even at very low concentrations. eurl-pesticides.eunih.gov
Table 4: Comparison of GC-MS and LC-MS/MS for Analysis
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Principle | Separation of volatile compounds | Separation of soluble compounds |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Typical Parent Ion | Molecular Ion (M⁺) | Protonated Molecule ([M+H]⁺) |
| Key Advantage | Excellent for volatile compounds, provides library-matchable spectra | High sensitivity and selectivity, suitable for non-volatile compounds |
| Application | Purity assessment, byproduct identification in synthesis | Trace-level quantification in complex matrices, reaction monitoring |
Quantitative Analytical Methods for Reaction Monitoring and Process Control
Accurate quantification of this compound is crucial for monitoring the progress of its synthesis and for quality control of the final product. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for this purpose.
The method involves developing a separation protocol that resolves the target compound from starting materials, reagents, and byproducts. Quantification is achieved by creating a calibration curve, which plots the known concentrations of pure reference standards against the measured detector response (peak area). An internal standard is often added to all samples and standards to correct for variations in injection volume and sample preparation. eurl-pesticides.eu
The analytical method must be validated to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose by assessing several key parameters: eurl-pesticides.eu
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same conditions) and intermediate precision (different days, analysts, etc.).
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eurl-pesticides.eu
LC-MS/MS can also be used for highly sensitive and selective quantitative analysis, following the same principles of calibration and validation. nih.gov
Table 5: Example Validation Parameters for a Quantitative HPLC-UV Method
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.995 | 0.999 |
| Calibration Range | Covers expected concentration range | 1 - 200 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 98 - 103% |
| Precision (Repeatability, RSD) | < 2% | < 1.5% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1 µg/mL |
Diverse Academic Applications and Research Implications of 6 Chloro 2 Methylpyridin 3 Yl Methanamine
Role in Organic Synthesis as a Versatile Building Block
In the realm of organic synthesis, the utility of a molecule is often defined by its ability to serve as a versatile building block for the construction of more complex chemical architectures. (6-Chloro-2-methylpyridin-3-YL)methanamine, with its distinct functional groups, is a prime example of such a foundational molecule. Organic building blocks are fundamental components used in the bottom-up assembly of a wide array of molecular structures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. researchgate.net
Precursor for Complex Heterocyclic Systems
The structure of this compound makes it an excellent precursor for the synthesis of a variety of complex heterocyclic systems. The pyridine (B92270) ring itself is a common scaffold in numerous bioactive compounds and functional materials. mdma.ch The presence of a chloro substituent provides a reactive site for various nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.
Furthermore, the primary amine of the methanamine group is a versatile functional handle. It can readily participate in reactions such as N-alkylation, acylation, and condensation to form imines, amides, and other nitrogen-containing heterocycles. For instance, it can be envisioned that reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused heterocyclic systems, such as imidazopyridines or pyrazolopyridines. The synthesis of novel fused heterocyclic systems is a significant area of research, as these scaffolds often exhibit interesting photophysical or biological properties. researchgate.net The combination of the reactive chlorine atom and the primary amine allows for a stepwise and controlled elaboration of the molecular framework, making this compound a valuable starting material for the synthesis of new chemical entities.
Scaffold for Advanced Organic Materials (Synthesis Focus)
The synthesis of advanced organic materials with tailored properties is a rapidly growing field of research. The unique electronic and structural features of this compound make it a promising scaffold for the development of such materials. The pyridine moiety, being an electron-deficient aromatic system, can influence the electronic properties of larger conjugated systems into which it is incorporated.
The primary amine and the chloro-substituent offer two distinct points for polymerization or for attachment to other molecular units. For example, the amine group can be used to form polyamides or polyimines, while the chloro group can undergo reactions like Sonogashira or Suzuki couplings to create extended π-conjugated systems. These types of materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely control the molecular structure through the versatile reactivity of this compound is a key advantage in the rational design of advanced organic materials.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The design and synthesis of molecules capable of specific recognition and self-assembly are central to this field. The structural attributes of this compound make it a compelling candidate for applications in supramolecular chemistry.
Host-Guest Interactions and Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental process in many biological and chemical systems. mdpi.comnih.gov The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor, while the N-H protons of the methanamine group can serve as hydrogen bond donors. This dual functionality allows the molecule to participate in intricate hydrogen-bonding networks, which are crucial for molecular recognition events.
Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. By incorporating this building block into larger host molecules, it is possible to create specific binding cavities for guest molecules. The chloro and methyl substituents can also influence the shape and electronic properties of the binding pocket, allowing for the fine-tuning of recognition properties. Studies on related diarylamide quasiracemates have shown that the position of functional groups can significantly impact molecular recognition processes. mdpi.com
Self-Assembly Phenomena and Coordination Polymers
The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly. rsc.org this compound is well-suited to act as a ligand in the construction of coordination polymers and other self-assembled supramolecular architectures. The pyridine nitrogen and the primary amine can both coordinate to metal ions, acting as a bidentate or bridging ligand. psu.edufu-berlin.de
The coordination of metal ions with pyridine-based ligands is a widely used strategy for the construction of discrete metallo-macrocycles and infinite coordination polymers. researchgate.netnih.gov The geometry of the resulting supramolecular structure is dictated by the coordination preference of the metal ion and the geometry of the ligand. The presence of the chloro substituent can also influence the packing of the resulting coordination polymers in the solid state through halogen bonding interactions. The adaptability of pyridine-dicarboxylic acid linkers in forming diverse coordination polymer structures highlights the potential of substituted pyridine building blocks in this area. nih.gov The resulting coordination polymers can exhibit interesting properties, such as porosity for gas storage or catalytic activity. nih.gov
Contribution to Catalysis Research
The development of new and efficient catalysts is a cornerstone of modern chemistry. Metal complexes of organic ligands have proven to be highly effective catalysts for a wide range of chemical transformations. The coordination chemistry of this compound suggests its potential as a ligand in the design of novel catalysts.
By forming complexes with transition metals such as copper, palladium, or ruthenium, this compound can create a specific coordination environment around the metal center. This environment can influence the reactivity and selectivity of the metal, enabling it to catalyze specific reactions. For example, copper complexes of functionalized terpyridines have been shown to be active catalysts for oxidation reactions of alkanes and alcohols. rsc.org Similarly, palladium complexes are widely used in cross-coupling reactions.
The electronic properties of the pyridine ring, modified by the chloro and methyl substituents, can be transmitted to the metal center, thereby tuning its catalytic activity. The methanamine group can also play a role in the catalytic cycle, for instance, by acting as a proton shuttle or by stabilizing transition states. The modular nature of this ligand would allow for the synthesis of a library of related ligands with different steric and electronic properties, facilitating the optimization of catalyst performance for a given chemical transformation.
Ligand Design for Metal Catalysts
There is currently no direct scientific literature available that specifically documents the use of this compound in the design of metal catalysts. While pyridine derivatives, in general, are recognized for their role as ligands in metal-catalyzed reactions, the specific application of this compound has not been reported.
Organocatalytic Applications in Stereoselective Reactions
Detailed research on the application of this compound in organocatalytic stereoselective reactions is not present in the current body of scientific literature. Although pyridine-based structures are a known class of organocatalysts, the specific catalytic activities of this compound have not been documented.
Mechanistic Probes in Fundamental Biological Systems (Non-clinical Research)
This compound has been identified as a component in the development of substituted piperidines that act as CCR3 antagonists. dntb.gov.ua The chemokine receptor CCR3 is a G protein-coupled receptor that plays a role in inflammatory responses, making its antagonists a subject of research for inflammatory conditions. The inhibitory action of compounds derived from this compound on this receptor suggests its utility in studying the mechanisms of enzyme and receptor inhibition. dntb.gov.ua
While direct inhibitory data on other specific enzymes for this compound is not available, the broader class of substituted aminopyridines has been investigated as potent inhibitors of phosphodiesterase-4 (PDE4). Additionally, other pyridine derivatives have been explored as inhibitors of enzymes like SHP2 and FabI. nih.govgoogle.comnih.gov
| Compound Class | Target Enzyme/Receptor | Potential Therapeutic Area |
| Substituted piperidines derived from this compound | CCR3 | Inflammatory Diseases |
| Substituted aminopyridines | Phosphodiesterase-4 (PDE4) | Inflammatory Diseases |
| Pyridine derivatives | SHP2 | Cancer |
| Pyridine derivatives | FabI | Bacterial Infections |
This table presents data on the broader classes of compounds to provide context for the potential research avenues for this compound.
The primary documented application of this compound in this area is its use as a structural component for novel CCR3 antagonists. dntb.gov.ua Patent documentation reveals its inclusion in receptor binding assays to evaluate the affinity and selectivity of the final antagonist compounds. dntb.gov.ua
In a broader context, pyridine and dihydropyridine (B1217469) derivatives have been studied for their binding affinity to various receptors, including adenosine (B11128) receptors (A1, A2A, and A3). nih.gov These studies often involve radioligand binding assays to determine the inhibitory constants (Ki) of the compounds at different receptor subtypes. For instance, certain dihydropyridine derivatives have shown selectivity for the A3 adenosine receptor. nih.gov While this research does not directly involve this compound, it highlights a common application for the broader chemical family.
| Receptor | Assay Type | Relevance to this compound |
| CCR3 | Receptor Binding Assay | Used in the development of antagonists derived from this compound. dntb.gov.ua |
| Adenosine Receptors (A1, A2A, A3) | Radioligand Binding Assay | A known application for the broader class of pyridine derivatives. nih.gov |
There is no direct evidence of this compound being used in the development of chemical biology tools for pathway elucidation. However, the broader class of pyridine derivatives has been instrumental in creating such tools. For example, fluorinated pyridine-based ligands have been synthesized and evaluated for positron emission tomography (PET) imaging of cannabinoid type 2 (CB2) receptors. nih.gov These radioligands allow for the non-invasive study of receptor distribution and density, which is crucial for understanding pathological pathways. nih.gov
Potential in Material Science Research (Synthesis of Novel Architectures)
Currently, there is no published research that details the use of this compound in material science for the synthesis of novel architectures.
Monomer in Novel Polymer Architectures (Focus on synthesis, not bulk properties)
The bifunctional nature of this compound, possessing both a reactive amine group and a modifiable chloro-substituted pyridine ring, positions it as a valuable monomer for the synthesis of innovative polymer structures. The primary amine allows for its incorporation into polymer backbones through common polymerization reactions such as polycondensation, while the pyridine and chloro-substituents offer sites for post-polymerization modification or influence over the polymer's final architecture.
One of the primary methods for integrating this monomer is through the formation of polyamides . The methanamine group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, resulting in a polymer chain that incorporates the substituted pyridine ring. Research on polyamides derived from other amino- and pyridine-containing monomers has demonstrated that the inclusion of the pyridine ring can influence the polymer's thermal properties and solubility. nih.gov For instance, the synthesis of polyamides from diamines and pyridine dicarboxylic acids has been explored, highlighting the versatility of pyridine-containing monomers in creating new polymers. nih.gov The synthesis of polyamides containing this compound could proceed via a similar condensation polymerization, as illustrated in the following general scheme:
Scheme 1: General Polycondensation Reaction for Polyamide Synthesis
Where R represents a generic organic group.
Furthermore, the synthesis of polyimides containing pyridine moieties has been shown to yield materials with excellent thermal stability and mechanical properties. researchgate.netresearchgate.net In this context, this compound could potentially be used as a co-monomer or a modifying agent in the synthesis of polyimides, where the amine group reacts with dianhydrides. The presence of the pyridine ring in the polymer backbone is known to enhance the chemical and thermal stability of the resulting polyimides. researchgate.net
Another avenue for creating novel polymer architectures is through ring-opening metathesis polymerization (ROMP) . While the monomer itself is not strained, it could be chemically modified to produce a norbornene derivative containing the (6-chloro-2-methylpyridin-3-yl)methyl group. The synthesis and ROMP of pyridinonorbornene monomers have been reported to produce polymers with high glass transition temperatures and thermal stability. nih.gov This approach would allow for the creation of well-defined polymer architectures.
The chloro-substituent on the pyridine ring also opens up possibilities for post-polymerization modification through various cross-coupling reactions, such as Suzuki or Stille coupling. This would enable the grafting of different functional groups onto the polymer chain, leading to materials with tailored properties.
Interactive Table: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-reactant | Linkage Formed | Potential Polymer Backbone Feature |
| Polyamide | Dicarboxylic acid | Amide | Substituted pyridine in the main chain |
| Polyimide | Dianhydride | Imide | Pyridine as a pendant or co-monomer unit |
| Modified Polymers via ROMP | Norbornene derivative | Carbon-carbon | Pyridine-containing side chains |
Component in Optoelectronic Materials
The incorporation of pyridine rings into conjugated polymers is a well-established strategy for tuning their optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netst-andrews.ac.uktaylorfrancis.com The electron-deficient nature of the pyridine ring can be exploited to create donor-acceptor (D-A) type copolymers, which often exhibit interesting photophysical properties.
When integrated into a conjugated polymer backbone, the this compound unit could act as an electron-accepting moiety. The chlorine atom further enhances the electron-withdrawing character of the pyridine ring. This could be paired with electron-donating monomers, such as thiophene (B33073) or fluorene (B118485) derivatives, in a copolymerization reaction (e.g., Suzuki or Stille coupling) to create a D-A polymer. Such polymers often display intramolecular charge transfer (ICT) characteristics, which can influence their absorption and emission spectra. unic.ac.cy
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structural and optoelectronic properties of pyridine-containing oligomers and polymers. researchgate.netrsc.org These studies have shown that the arrangement of pyridine units can lead to helical structures stabilized by π-π interactions, which in turn affect the material's electronic properties. researchgate.net The substitution pattern on the pyridine ring in this compound would likely influence the planarity and intermolecular packing of the resulting polymer, which are crucial factors for charge transport in optoelectronic devices.
The synthesis of polyfluorenes containing pyridine units has been reported to yield materials with tunable emission colors. unic.ac.cy By analogy, a polymer incorporating this compound could potentially be synthesized to explore its electroluminescent properties for OLED applications. The nitrogen atom of the pyridine ring can also be protonated or alkylated, providing a mechanism to further tune the polymer's emission characteristics. unic.ac.cy
Interactive Table: Predicted Optoelectronic Properties of Polymers with this compound
| Property | Predicted Influence of the Monomer | Potential Application |
| Absorption Spectrum | Red-shifted due to D-A structure | Organic Photovoltaics |
| Emission Spectrum | Tunable via co-monomer and modification | Organic Light-Emitting Diodes |
| Charge Transport | Influenced by intermolecular packing | Transistors, Solar Cells |
Applications in CO₂ Absorption and Sensor Development (Theoretical/Mechanistic)
The presence of both an amine group and a pyridine nitrogen atom in this compound makes it a promising candidate for applications in CO₂ capture and sensing, based on theoretical and mechanistic considerations.
Amines are well-known for their ability to react reversibly with CO₂, forming carbamates, which is the basis for many industrial CO₂ scrubbing technologies. nih.gov The primary amine in this compound would be expected to participate in this reaction. Furthermore, research has shown that aminopyridines can act as phase-change solvents for CO₂ capture, where the liquid amine solidifies upon CO₂ binding, potentially reducing the energy required for regeneration. researchgate.net
Moreover, the pyridine nitrogen itself can interact with CO₂. Studies on pyridine-containing anion-functionalized ionic liquids have demonstrated significant improvements in CO₂ capture capacity due to multiple-site cooperative interactions involving the pyridine ring. nih.gov The π-electron system of the pyridine ring can engage in favorable interactions with the CO₂ molecule. This suggests that this compound could potentially bind CO₂ through a dual mechanism involving both the amine and the pyridine moiety.
In the realm of sensor development, pyridine derivatives are widely used as fluorescent chemosensors for detecting various analytes, including metal ions. researchgate.netrsc.orgnih.govmdpi.com The principle often involves a change in the fluorescence properties of the molecule upon binding to the target analyte. A similar approach could be envisioned for developing a fluorescent sensor for CO₂ based on this compound. The reaction of the amine group with CO₂ to form a carbamate (B1207046) would alter the electronic structure of the molecule, which could lead to a detectable change in its fluorescence emission (a "turn-on" or "turn-off" response). The design of such a sensor would involve coupling the pyridine-methanamine unit to a fluorophore and studying the photophysical changes upon exposure to CO₂.
Interactive Table: Theoretical Mechanisms for CO₂ Interaction and Sensing
| Application | Proposed Mechanism | Key Molecular Feature |
| CO₂ Absorption | Reversible carbamate formation | Primary amine group |
| CO₂ Absorption | Cooperative binding | Pyridine ring and amine group |
| CO₂ Sensing | Fluorescence quenching/enhancement | Change in electronic structure upon CO₂ binding |
Future Research Directions and Unexplored Avenues for 6 Chloro 2 Methylpyridin 3 Yl Methanamine
Development of Novel and Efficient Synthetic Methodologies
The development of new and improved methods for synthesizing (6-Chloro-2-methylpyridin-3-YL)methanamine and its analogs is a primary area for future research. Current synthetic routes can often be enhanced in terms of efficiency, cost-effectiveness, and environmental impact.
Future efforts could focus on the application of modern catalytic systems. For instance, the use of photocatalysis and electrocatalysis represents a promising frontier for pyridine (B92270) synthesis, often enabling reactions under milder conditions with high selectivity. numberanalytics.com The development of heterogeneous catalysts , such as those based on zeolites or metal-organic frameworks (MOFs), could offer significant advantages in terms of catalyst recyclability and ease of product separation, making the synthesis more sustainable. numberanalytics.com
Furthermore, the exploration of asymmetric synthesis to produce enantiomerically pure forms of this compound is a critical area. This can be achieved through chiral catalysis , employing transition metal complexes with chiral ligands, or through the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. numberanalytics.com Such stereochemically defined molecules are often essential for applications in pharmacology and chemical biology.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalysis/Electrocatalysis | Mild reaction conditions, high selectivity, reduced waste. | Development of novel photocatalysts and electrochemical cells tailored for pyridine derivatives. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, continuous flow processes. | Design and synthesis of robust and selective solid-supported catalysts (e.g., zeolites, MOFs). |
| Asymmetric Synthesis | Access to enantiomerically pure compounds for biological studies. | Discovery of new chiral catalysts and auxiliaries for the stereoselective synthesis of substituted pyridines. |
Exploration of Unconventional Reactivity and Transformation Pathways
The reactivity of the this compound scaffold offers fertile ground for investigation. The chlorine substituent on the pyridine ring presents a handle for a variety of cross-coupling reactions, which could be exploited to generate a diverse library of derivatives. Future research could explore palladium-catalyzed C-H arylation reactions to introduce new aryl groups onto the pyridine core, a method that offers a cost-effective alternative to traditional cross-coupling reactions requiring pre-functionalized starting materials. chemrxiv.org
A particularly intriguing avenue is the investigation of the "switchable" reactivity of the chloropyridine moiety. It has been shown that 4-halopyridines can act as "quiescent affinity labels," where their electrophilicity is significantly enhanced upon protonation or interaction with a protein binding pocket. nih.gov This "switching on" of reactivity could be explored for this compound to develop highly selective covalent modifiers for biological targets. nih.gov
Moreover, unconventional reaction conditions, such as microwave irradiation or sonication, could be employed to accelerate reactions and access novel chemical transformations that are not feasible under conventional heating. mdpi.com
Integration of Advanced Computational Modeling with Experimental Studies
Computational modeling is a powerful tool for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential biological activity.
Future research should focus on integrating computational modeling with experimental work. For example, Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of chemical reactions, guiding the design of synthetic routes. researchgate.net Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with specific protein targets, thereby identifying potential therapeutic applications. researchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of this compound analogs with their biological activity, enabling the rational design of more potent and selective compounds. researchgate.net The use of advanced algorithms can also help in predicting key physicochemical properties such as water solubility, brain-penetration capability, and potential cardiotoxicity, which are crucial for drug development. nih.gov
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Predicting reactivity, reaction mechanisms, and spectroscopic properties. |
| Molecular Docking & MD Simulations | Identifying potential biological targets and predicting binding modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of analogs with improved biological activity. |
| ADMET Prediction | Assessing drug-likeness and potential toxicity profiles in silico. |
Development of Next-Generation Analytical Tools for In Situ Studies
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the development and application of advanced analytical tools for in situ studies are crucial.
Future research could benefit from the use of in situ/operando spectroscopic techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy. rsc.org These techniques allow for the real-time monitoring of reactions as they occur, providing valuable information about the formation of intermediates and the evolution of the catalyst's active state. rsc.org For instance, in situ X-ray absorption fine structure (XAFS) measurements can be used to probe the electronic and geometric structure of metal catalysts during catalytic cycles. acs.org
The development of miniaturized and automated reaction monitoring systems, potentially coupled with mass spectrometry or high-performance liquid chromatography (HPLC), would enable high-throughput screening of reaction conditions and facilitate the rapid optimization of synthetic protocols.
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science (Fundamental)
The versatile structure of this compound opens up numerous opportunities for fundamental interdisciplinary research in chemical biology and materials science.
In chemical biology , the pyridine scaffold is a common feature in many bioactive molecules and drugs. nih.gov Future research could explore the potential of this compound and its derivatives as scaffolds for the development of novel enzyme inhibitors, receptor ligands, or probes for studying biological processes. nih.govnih.gov The ability of pyridine-containing compounds to participate in hydrogen bonding and metal coordination can be exploited to design molecules that bind to specific biological targets with high affinity and selectivity. researchgate.net
In materials science , pyridine-containing compounds are utilized in a wide range of applications, including polymers, optoelectronic devices, and sensors. mdpi.comresearchgate.net The incorporation of this compound into polymer backbones could lead to materials with tailored thermal, mechanical, or electronic properties. mdpi.com The electron-withdrawing nature of the pyridine ring and the chlorine atom can influence the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or as components of sensors. rsc.org The position of the nitrogen atom in the pyridine ring has been shown to play a critical role in the moisture sensitivity of organic emitters, an area that could be explored for this compound. acs.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (6-Chloro-2-methylpyridin-3-YL)methanamine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution of 6-chloropyridin-3-ylmethanamine with isopropyl alcohol under reflux, using potassium carbonate as a base. Yield optimization requires precise control of temperature (reflux at ~80–100°C) and stoichiometric ratios. Alternative routes may involve catalytic systems (e.g., Pd-mediated coupling) for regioselective chlorination .
- Key Variables : Reaction time (12–24 hours), solvent polarity, and base strength. Lower yields (<50%) are reported with polar aprotic solvents like DMF due to side reactions, while toluene or THF improves selectivity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ 2.5 ppm for methyl groups, δ 8.1 ppm for pyridinium protons) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (m/z ≈ 156.6 [M+H]) and fragmentation patterns for structural validation .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How do solubility and stability profiles of this compound impact experimental design?
- Data : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). Stability studies show degradation under acidic conditions (pH < 4) or prolonged UV exposure, necessitating storage at −20°C in inert atmospheres .
- Experimental Implications : Pre-formulation studies for bioassays require solubility enhancers (e.g., cyclodextrins) or pH-adjusted buffers .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how does stereochemistry affect bioactivity?
- Methodology : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases achieves baseline separation (α > 1.2). Enantiomeric excess (>99%) is confirmed via circular dichroism.
- Bioactivity Insights : (R)-enantiomers show higher affinity for dopamine receptors in vitro (IC = 0.8 μM vs. 3.2 μM for (S)-enantiomers), suggesting stereospecific interactions .
Q. How do substituent modifications (e.g., chloro vs. fluoro) on the pyridine ring influence reactivity and biological target engagement?
- Comparative Analysis :
| Substituent | Reactivity (SNAr) | Enzymatic Inhibition (IC) |
|---|---|---|
| 6-Cl | Moderate | 1.2 μM (Kinase X) |
| 6-F | High | 0.7 μM (Kinase X) |
| 6-OCH | Low | >10 μM |
- Mechanistic Insight : Electron-withdrawing groups (Cl, F) enhance electrophilicity, improving binding to ATP pockets in kinases. Methoxy groups reduce reactivity due to steric hindrance .
Q. What computational models predict the pharmacokinetic properties of this compound derivatives?
- Methodology : Molecular dynamics simulations (AMBER force field) and QSAR models predict logP (~2.1) and blood-brain barrier permeability (Pe > 5 × 10 cm/s). Docking studies (AutoDock Vina) identify hydrogen bonding with Tyr-123 in kinase targets .
- Validation : In vitro Caco-2 assays correlate with predicted permeability (R = 0.89) .
Q. How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies?
- Case Study : In vitro IC values (1.5 μM for enzyme inhibition) conflict with in vivo ED (>10 mg/kg). Probable factors include poor bioavailability (F% = 12%) or metabolite interference. Strategies:
- Prodrug Design : Phosphate esters improve solubility and absorption.
- Metabolite Profiling : LC-MS/MS identifies inactive sulfoxide metabolites .
Methodological Best Practices
- Synthetic Optimization : Use anhydrous conditions and inert gas purging to minimize hydrolysis of the chloro substituent .
- Bioassay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate target specificity via CRISPR-knockout models .
- Data Reproducibility : Document batch-to-batch variability in purity (±2%) and enantiomeric excess (±0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
